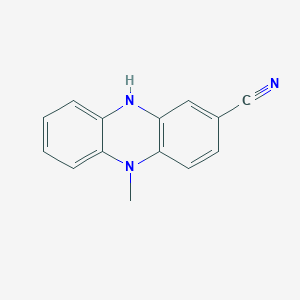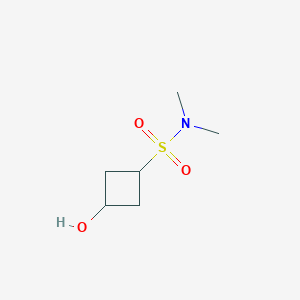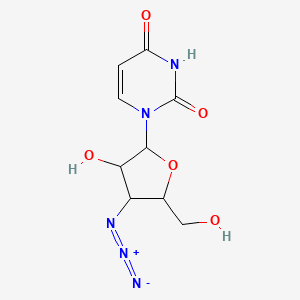
3'-Azido-3'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-3’-deoxyuridine is a nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to naturally occurring nucleosides but features an azido group at the 3’ position, which imparts unique chemical and biological properties. It is primarily known for its potential antiviral and anticancer activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxyuridine typically involves the azidation of 3’-deoxyuridine. One common method includes the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .
Industrial Production Methods
While specific industrial production methods for 3’-Azido-3’-deoxyuridine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous.
化学反应分析
Types of Reactions
3’-Azido-3’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper (I) catalysts and alkyne-containing molecules.
Reduction: Commonly employs reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Click Chemistry Products: Formation of 1,2,3-triazoles.
Reduction Products: Formation of 3’-amino-3’-deoxyuridine.
科学研究应用
3’-Azido-3’-deoxyuridine has a wide range of applications in scientific research:
Antiviral Research: It has been studied for its potential to inhibit viral replication, particularly in the context of HIV.
Anticancer Research: The compound has shown promise in inhibiting the growth of certain cancer cells by interfering with DNA synthesis.
Click Chemistry: Utilized as a reagent in bioorthogonal chemistry for labeling and tracking biomolecules.
Drug Delivery: Investigated for its potential in targeted drug delivery systems, particularly in the form of nanoparticles.
作用机制
The mechanism of action of 3’-Azido-3’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, the azido group causes chain termination, effectively halting DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses . The compound targets the DNA polymerase enzyme, which is crucial for DNA replication .
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue with similar antiviral properties.
2’-Azido-2’-deoxycytidine: Known for its antitumor activity.
2’-Amino-2’-deoxycytidine: Exhibits cytotoxic effects against certain cancer cell lines.
Uniqueness
3’-Azido-3’-deoxyuridine is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions makes it a valuable tool in bioorthogonal chemistry. Additionally, its mechanism of action as a DNA chain terminator sets it apart from other nucleoside analogues .
属性
IUPAC Name |
1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCHXWMHQMQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
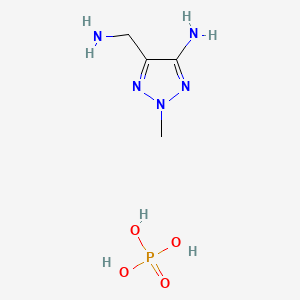
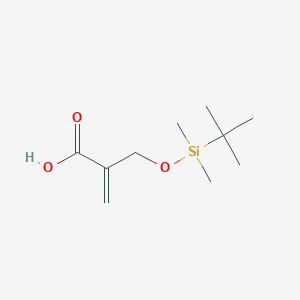


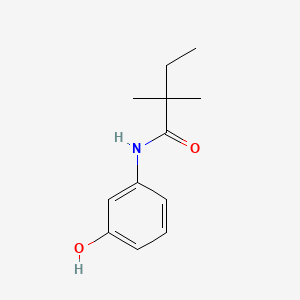
![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)
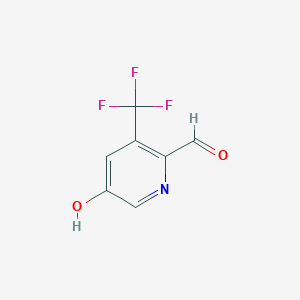

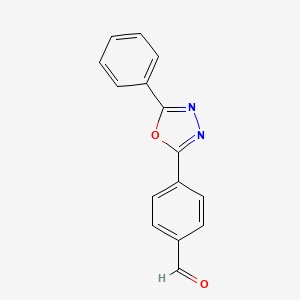
![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
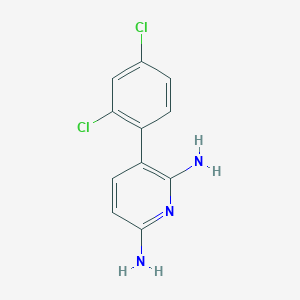
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
